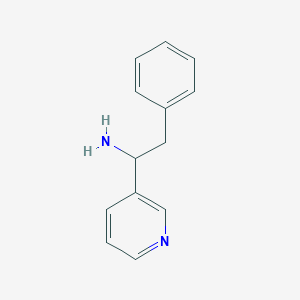
2-Phenyl-1-pyridin-3-YL-ethylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Phenyl-1-pyridin-3-YL-ethylamine is a compound that belongs to the class of heterocyclic amines It features a phenyl group attached to a pyridine ring through an ethylamine chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyl-1-pyridin-3-YL-ethylamine typically involves the reaction of 2-phenylacetonitrile with 3-pyridylmagnesium bromide, followed by reduction of the resulting imine intermediate. The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium on carbon (Pd/C) for the reduction step .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are increasingly being adopted in industrial settings .
化学反应分析
Types of Reactions: 2-Phenyl-1-pyridin-3-YL-ethylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, palladium on carbon.
Substitution: Nucleophiles like alkyl halides, aryl halides.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Functionalized pyridine derivatives.
科学研究应用
2-Phenyl-1-pyridin-3-YL-ethylamine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals
作用机制
The mechanism of action of 2-Phenyl-1-pyridin-3-YL-ethylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
相似化合物的比较
- 2-Phenyl-1-pyridin-2-YL-ethylamine
- 2-Phenyl-1-pyridin-4-YL-ethylamine
- 2-Phenyl-1-pyridin-5-YL-ethylamine
Comparison: While these compounds share a similar core structure, the position of the pyridine ring attachment can significantly influence their chemical properties and biological activities. For example, 2-Phenyl-1-pyridin-3-YL-ethylamine may exhibit different binding affinities and selectivities compared to its isomers, making it unique in its applications .
生物活性
2-Phenyl-1-pyridin-3-YL-ethylamine is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by data tables and case studies.
Chemical Structure and Synthesis
The chemical structure of this compound features a phenyl group attached to a pyridine ring, which is further connected to an ethylamine moiety. The synthesis typically involves the reaction of 2-phenylacetonitrile with 3-pyridylmagnesium bromide, followed by reduction using catalysts like palladium on carbon (Pd/C) in solvents such as tetrahydrofuran (THF) .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It can act as both an inhibitor and activator , modulating biochemical pathways critical for cellular function .
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological properties:
- Antimicrobial Activity : The compound has shown potential antimicrobial effects against various pathogens.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through apoptosis induction .
Data Table: Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Modulation of enzyme activity |
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human cancer cell lines. The compound was found to significantly reduce cell viability in a dose-dependent manner, with IC50 values indicating potent activity against specific cancer types. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .
Case Study 2: Antimicrobial Efficacy
In another study, this compound was tested against a panel of bacterial strains. Results demonstrated that the compound exhibited significant antibacterial activity, particularly against Gram-positive bacteria. The mechanism involved disruption of bacterial cell wall synthesis .
Comparative Analysis
The biological activity of this compound can be compared with its structural analogs, such as 2-Phenyl-1-pyridin-4-YL-ethylamine. While both compounds share similar core structures, their position on the pyridine ring influences their binding affinities and selectivities towards biological targets .
属性
IUPAC Name |
2-phenyl-1-pyridin-3-ylethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c14-13(12-7-4-8-15-10-12)9-11-5-2-1-3-6-11/h1-8,10,13H,9,14H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZAJERQRTFFKNB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=CN=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













